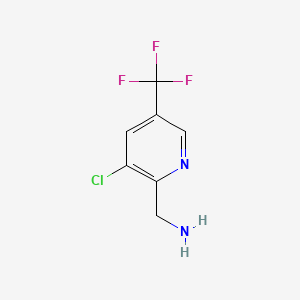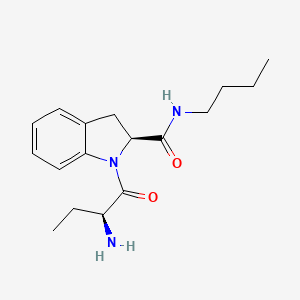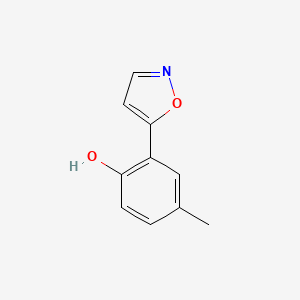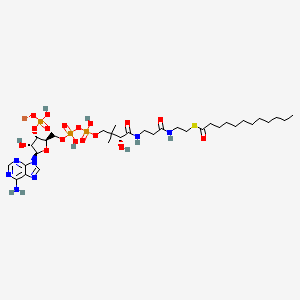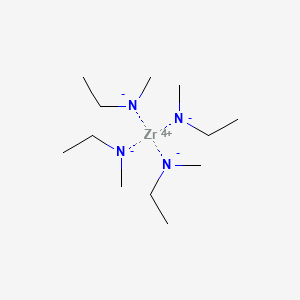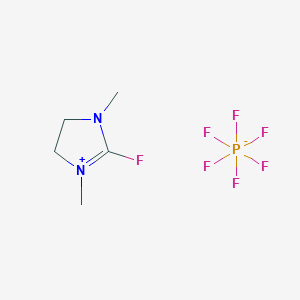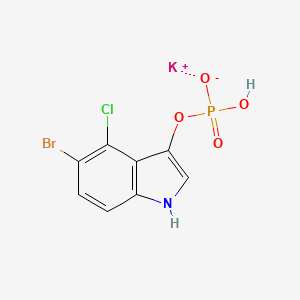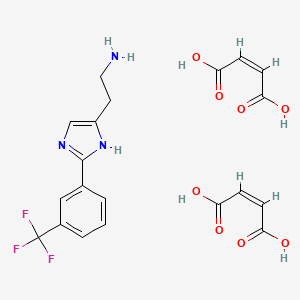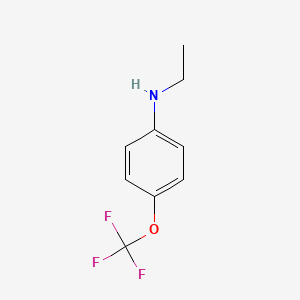
4-(TRIFLUOROMETHOXY)ETHYLAMINOBENZENE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of nitro-substituted amino acids, including "Valine, 3-nitro-", involves specific strategies to introduce the nitro group selectively into the amino acid framework. Although direct synthesis details specific to "Valine, 3-nitro-" are not provided in the available literature, similar syntheses often involve nitration reactions under controlled conditions to avoid over-nitration and to achieve high selectivity and yields. For example, the synthesis of 3-carboxypropionyl-alanyl-alanyl-valine-4-nitroanilide is described, indicating the complexity and specificity of synthesizing nitro derivatives of valine for biochemical applications (Wenzel et al., 1980).
Molecular Structure Analysis
The molecular structure of "Valine, 3-nitro-" is characterized by the presence of the nitro group, which influences the electronic distribution and spatial configuration of the molecule. Studies on similar compounds have shown that the introduction of a nitro group can affect the molecular conformation, hydrogen bonding capabilities, and overall molecular stability. For instance, the molecular and electronic structures of nitrosyl-heme complexes provide insights into how nitro and related functional groups interact with biological molecules and affect their properties (Pant & Crane, 2006).
Chemical Reactions and Properties
The presence of a nitro group in "Valine, 3-nitro-" imparts unique chemical reactivity, enabling it to undergo specific chemical reactions not feasible with unmodified valine. Nitro groups can participate in reduction reactions, serve as electrophiles in nucleophilic substitutions, and influence the acid-base behavior of the amino acid. The gas-phase reactions of amino acids with the nitrosonium ion illustrate the complex reactivity of nitro-substituted amino acids under certain conditions (Freitas et al., 1996).
Physical Properties Analysis
The introduction of a nitro group to valine significantly alters its physical properties, including solubility, melting point, and optical activity. These changes are attributed to the nitro group's electron-withdrawing nature and its impact on the hydrogen bonding network of the molecule. The study on the thermodynamics of metal complexes with amino acids, including valine, provides insight into how modifications like nitration can affect the physical interactions and stability of these compounds (Enea et al., 1981).
Applications De Recherche Scientifique
-
Scientific Field : The compound “4-(TRIFLUOROMETHOXY)ETHYLAMINOBENZENE” is used in various scientific fields. It’s particularly relevant in the field of organic chemistry for the synthesis of other complex molecules .
-
Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures can vary greatly depending on the specific research context. For instance, in the synthesis of trifluoromethoxylation reagents, this compound might be used as a starting material . In the development of polymers for electrochromic devices, it might be incorporated into the polymer structure to modify its properties .
-
Results or Outcomes : The outcomes also depend on the specific research context. In the case of trifluoromethoxylation reagents, the use of “4-(TRIFLUOROMETHOXY)ETHYLAMINOBENZENE” can facilitate the synthesis of these reagents . In the case of polymers for electrochromic devices, the incorporation of this compound into the polymer structure can enhance the device’s performance .
-
Development of Polymers for Electrochromic Devices : “4-(TRIFLUOROMETHOXY)ETHYLAMINOBENZENE” is used in the development of polymers for electrochromic devices . It’s incorporated into the polymer structure to modify its properties, enhancing the device’s performance .
-
Production of Anthranilic Acid Derivatives : This compound is used in the synthesis of anthranilic acid derivatives . The BOC-protected ortho and para isomer gives the 3- and 4-(trifluoromethoxy)anthranilic acid after metalation with tert-butyllithium, followed by carboxylation .
-
Pharmaceutical Research : The trifluoromethoxy group has become a novel moiety in various fields because of its unique features . About 10% of all marketed pharmaceuticals contain a fluorine atom . The trifluoromethoxy group is finding increased utility as a substituent in bioactives, but it is still perhaps the least well understood fluorine substituent in currency .
Safety And Hazards
Orientations Futures
Trifluoromethoxy group is finding increased utility as a substituent in bioactives . It is estimated that the number of fluorinated compounds currently under development represent some 35–50% of all active ingredients under development . This suggests that the study and application of compounds like 4-(TRIFLUOROMETHOXY)ETHYLAMINOBENZENE may continue to grow in the future.
Propriétés
IUPAC Name |
N-ethyl-4-(trifluoromethoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c1-2-13-7-3-5-8(6-4-7)14-9(10,11)12/h3-6,13H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOAUEGCHWIJHRD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=C(C=C1)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10938643 |
Source


|
| Record name | N-Ethyl-4-(trifluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10938643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-4-(trifluoromethoxy)aniline | |
CAS RN |
175278-20-3 |
Source


|
| Record name | N-Ethyl-4-(trifluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10938643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Amino-2-[bis(carboxymethyl)amino]hexanoic acid](/img/structure/B1143043.png)
![Rel-(1R,2R,4S)-N-propylbicyclo[2.2.1]heptan-2-amine](/img/structure/B1143044.png)
